4-(3-Oxoprop-1-en-1-yl)benzoic acid
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Overview
Description
4-(3-Oxoprop-1-en-1-yl)benzoic acid is a chemical compound with the molecular formula C10H8O3 It is a derivative of benzoic acid, characterized by the presence of a 3-oxoprop-1-en-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxoprop-1-en-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with appropriate reagents to introduce the 3-oxoprop-1-en-1-yl group. One common method involves the use of acetic acid and hydrazinobenzoic acid, followed by the addition of acetophenone under controlled conditions . The reaction mixture is stirred overnight, and the resulting product is purified through filtration and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and purification systems to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
4-(3-Oxoprop-1-en-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(3-Oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, influencing biological processes. Specific molecular targets and pathways may vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid: Similar structure with a methoxy group instead of an oxo group.
(E)-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid: Contains an ethoxy group and a boronic acid moiety.
Benzoic acid, 4-(3-oxo-1-propenyl)-: Another derivative with a similar oxo-propenyl group.
Uniqueness
4-(3-Oxoprop-1-en-1-yl)benzoic acid is unique due to its specific oxo-propenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.
Properties
CAS No. |
165323-33-1 |
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Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-(3-oxoprop-1-enyl)benzoic acid |
InChI |
InChI=1S/C10H8O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H,(H,12,13) |
InChI Key |
PEXPBDBAVCPBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C(=O)O |
Origin of Product |
United States |
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